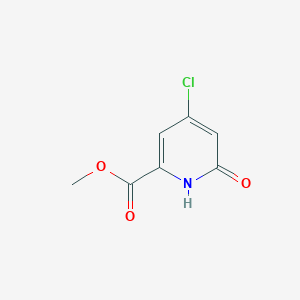
Methyl 4-chloro-6-hydroxypicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-chloro-6-hydroxypicolinate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-6-hydroxypicolinate can be synthesized through several methods. One common synthetic route involves the chlorination of methyl 6-hydroxypicolinate. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: Methyl 6-hydroxypicolinate
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
化学反応の分析
Types of Reactions
Methyl 4-chloro-6-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 6-position can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating
Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions
Reduction: Reducing agents (LiAlH4), anhydrous conditions
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Ketones or aldehydes
Reduction: Dechlorinated or dehydroxylated products
科学的研究の応用
Methyl 4-chloro-6-hydroxypicolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its structural similarity to other picolinic acid derivatives.
作用機序
The mechanism of action of methyl 4-chloro-6-hydroxypicolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, its structural similarity to picolinic acid allows it to bind to metal ions, potentially disrupting metal-dependent enzymes and pathways.
類似化合物との比較
Methyl 4-chloro-6-hydroxypicolinate can be compared to other picolinic acid derivatives, such as:
Methyl 6-hydroxypicolinate: Lacks the chlorine atom at the 4-position, resulting in different reactivity and applications.
4-Chloro-2-picolinic acid: Similar structure but lacks the methyl ester group, affecting its solubility and reactivity.
6-Chloropicolinic acid: Contains a chlorine atom at the 6-position instead of the 4-position, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C7H6ClNO3 |
|---|---|
分子量 |
187.58 g/mol |
IUPAC名 |
methyl 4-chloro-6-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(8)3-6(10)9-5/h2-3H,1H3,(H,9,10) |
InChIキー |
FNUVFUDZZWXUBB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=O)N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![15-(6-Hydroxy-6-methylhept-3-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12432801.png)
![(1R,8R)-8-(hydroxymethyl)-2,6,6-trimethyltricyclo[5.3.1.01,5]undecan-8-ol](/img/structure/B12432806.png)
![4,4,5-Trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B12432814.png)
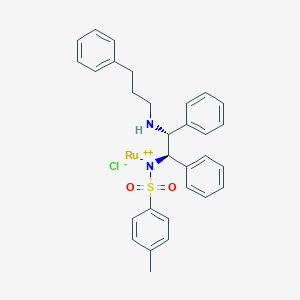

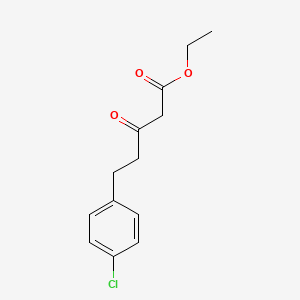
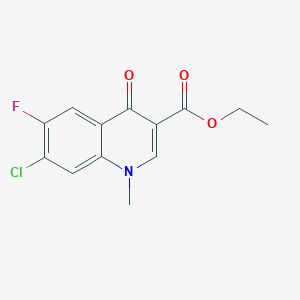
![6-Bromo-4-chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B12432842.png)
![7-[3-(4-Hydroxyphenyl)prop-2-enoyloxymethyl]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12432850.png)
![1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12432851.png)
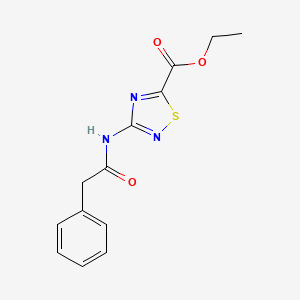
![2-[(2-Nitroethenyl)amino]benzoic acid](/img/structure/B12432860.png)
![2-{[1-(4-Chlorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B12432866.png)
![(1S)-11-ethyl-7-methyl-3-(4-methyl-5-oxooxolan-2-yl)-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one](/img/structure/B12432869.png)
